

Application Note: Analytical Profiling of 2-Chloro-3-phenyl-DL-alanine

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Compound of Interest

Compound Name: 2-chloro-3-phenyl-DL-alanine

CAS No.: 14091-11-3

Cat. No.: B556781

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CAS: 14091-11-3 | MW: 199.63 g/mol | Formula: C

H

CINO

[1][2]

Introduction & Molecule Profile

2-chloro-3-phenyl-DL-alanine is a halogenated phenylalanine derivative used as a scaffold in peptide synthesis and as a competitive inhibitor in enzymatic pathways involving phenylalanine hydroxylase. As a "DL" racemate, it contains both the (

) - and (

) - enantiomers. In pharmaceutical applications, resolving these enantiomers is often critical, as biological activity is typically stereospecific.

Physicochemical Properties

Property	Value	Notes
Solubility	Sparingly soluble in water; Soluble in dilute acid/base	Zwitterionic character dominates at neutral pH.
pKa	-COOH: ~2.2	-NH : ~9.0
UV Max	210 nm (End absorption), 258 nm (Phenyl ring)	Chlorine substitution provides a slight bathochromic shift.
LogP	~1.7	Moderate lipophilicity; suitable for Reverse Phase LC.

Method A: Achiral RP-HPLC (Purity & Assay)

Objective: Routine quality control (QC) to determine chemical purity and assay content of the racemic mixture.

Chromatographic Conditions

- System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
- Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 μm.
 - Rationale: The chlorine atom increases retention on C18 compared to native phenylalanine, requiring a higher organic ratio or gradient elution.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Note: TFA suppresses silanol ionization and ensures the amino group is fully protonated (), improving peak shape.
- Mobile Phase B: 0.1% TFA in Acetonitrile.^[3]
- Flow Rate: 1.0 mL/min.

- Column Temp: 30°C.
- Detection: UV at 215 nm (primary) and 254 nm (secondary).
- Injection Volume: 5–10 µL.

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	5	Equilibration
15.0	60	Linear Gradient
16.0	95	Wash
18.0	95	Hold
18.1	5	Re-equilibration
23.0	5	End

Sample Preparation (Standard)

- Stock Solution: Dissolve 10 mg of **2-chloro-3-phenyl-DL-alanine** in 10 mL of 0.1 M HCl (concentration: 1 mg/mL).
- Working Standard: Dilute Stock 1:10 with Mobile Phase A (final: 100 µg/mL).
- Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Method B: Chiral Separation (Enantiomeric Excess)

Objective: To resolve the L- (S) and D- (R) enantiomers of the racemic DL mixture. Mechanism: Ligand-exchange chromatography (LEC) or Macrocyclic Glycopeptide interaction.

Protocol: Crown Ether Column (Recommended)

Crown ether columns are the "gold standard" for separating underivatized amino acids.

- Column: Daicel Crownpak CR-I(+) or CR(+), 3.0 × 150 mm, 5 µm.

- Mobile Phase: Perchloric Acid (pH 1.5 to 2.0).
 - Composition: 16.3 g HClO₄ (70%) in 1 L Water (approx. pH 1.5). Alternatively, use 10-50 mM HClO₄.
 - Modifier: 10-15% Methanol can be added to reduce retention time if necessary.
- Flow Rate: 0.4 – 0.6 mL/min.
- Temperature: 25°C (Lower temperatures, e.g., 10-15°C, often improve resolution).
- Detection: UV 210 nm.
- Elution Order: typically D- (R) elutes first, followed by L- (S) on CR(+) columns. Confirm with pure enantiomeric standards.

Protocol: Teicoplanin Column (Alternative)

- Column: Chirobiotic T (Teicoplanin bonded), 4.6 × 250 mm.
- Mobile Phase: 50% Methanol / 50% Water (v/v).
- Mechanism: Hydrogen bonding and inclusion complexation.

Method C: LC-MS/MS (Bioanalysis & Trace Detection)

Objective: High-sensitivity detection in biological matrices (plasma/urine) or trace impurity analysis.

Mass Spectrometry Parameters (ESI+)

- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Precursor Ion: [M+H]

= 200.0

(based on

Cl isotope).

- Isotope Pattern: Look for the characteristic 3:1 ratio at

200.0 and 202.0 due to

Cl/

Cl.

MRM Transitions (Multiple Reaction Monitoring):

Transition	Type	Collision Energy (eV)	Mechanistic Origin
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| 200.0

154.0 | Quantifier | 15 - 20 | Loss of HCOOH (Formic acid) from carboxyl group. | | 200.0

137.0 | Qualifier | 25 - 30 | Loss of NH

+ COOH (Immonium ion fragmentation). | | 200.0

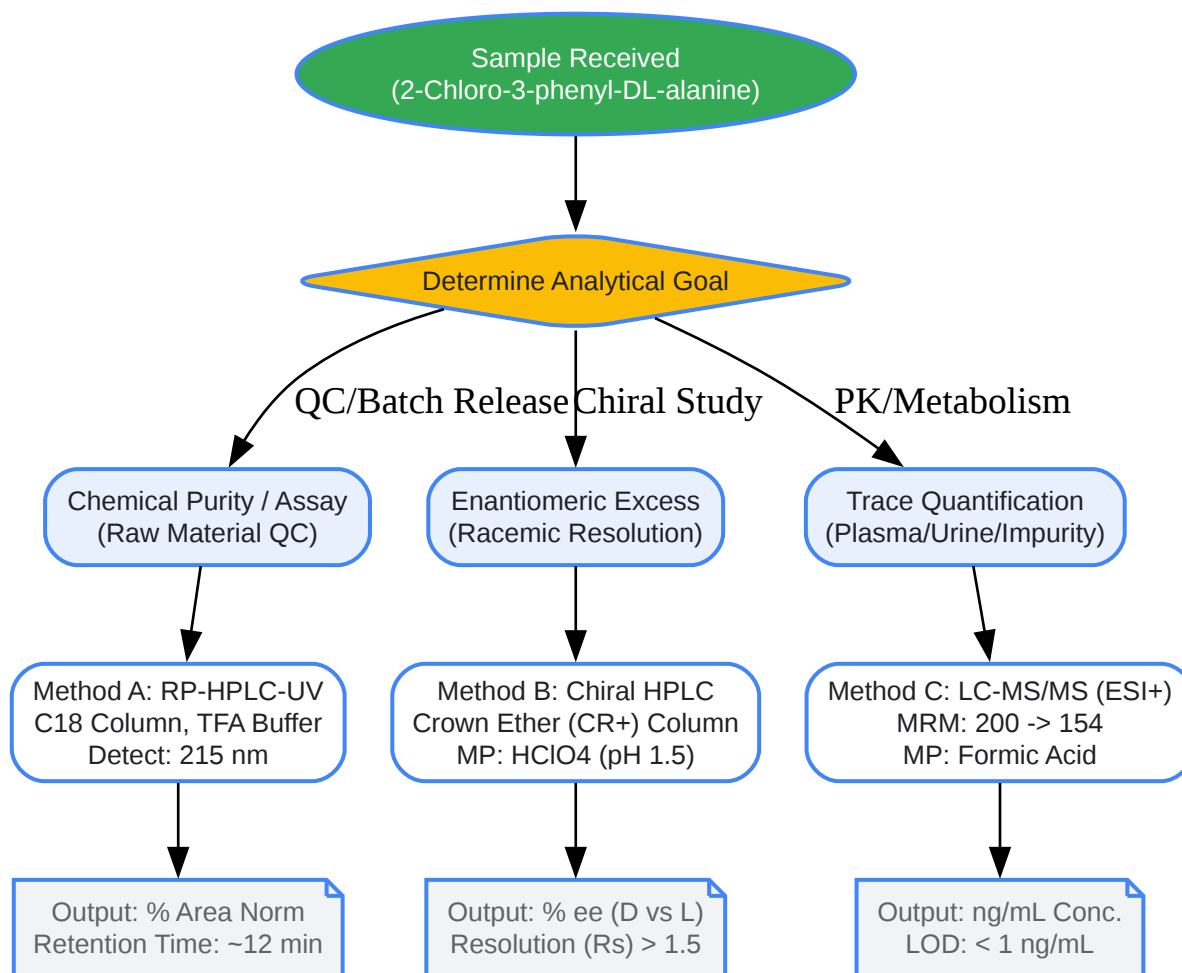
125.0 | Qualifier | 35 | Chlorobenzyl carbocation formation. |

LC Conditions (Compatible with MS)

- Column: C18 (e.g., Waters BEH C18), 2.1 × 50 mm, 1.7 μm (UHPLC).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: Fast ramp (5% B to 90% B in 3 mins) for high-throughput screening.

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for analyzing **2-chloro-3-phenyl-DL-alanine**, ensuring the correct method is selected based on the sample type.



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Caption: Decision matrix for selecting the appropriate analytical workflow based on research requirements.

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